7-Chloro-2,3,4,5-tetrahydro-1,4-ethanopyrido[2,3-b][1,4]diazepine
Overview
Description
7-Chloro-2,3,4,5-tetrahydro-1,4-ethanopyrido[2,3-b][1,4]diazepine is a heterocyclic compound characterized by its complex structure and diverse applications in scientific research and industry. This compound is part of the diazepine family, which includes various pharmaceuticals and chemical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1,4-ethanopyrido[2,3-b][1,4]diazepine typically involves multiple steps, starting with the construction of the pyrido[2,3-b][1,4]diazepine core. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of appropriate amines with chlorinated precursors.
Cyclization Reactions: Cyclization steps are crucial to forming the diazepine ring system.
Reduction Reactions: Reduction steps may be employed to achieve the desired saturation levels in the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2,3,4,5-tetrahydro-1,4-ethanopyrido[2,3-b][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions can reduce specific functional groups, altering the compound's properties.
Substitution Reactions: Substitution reactions can replace one or more atoms or groups within the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
7-Chloro-2,3,4,5-tetrahydro-1,4-ethanopyrido[2,3-b][1,4]diazepine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Medicine: It has potential pharmaceutical applications, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-Chloro-2,3,4,5-tetrahydro-1,4-ethanopyrido[2,3-b][1,4]diazepine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
7-Chloro-2,3,4,5-tetrahydro-1,4-ethanopyrido[2,3-b][1,4]diazepine is similar to other diazepine derivatives, such as:
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
7-Chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
These compounds share structural similarities but may differ in their functional groups and biological activities
Properties
IUPAC Name |
5-chloro-1,6,8-triazatricyclo[7.2.2.02,7]trideca-2(7),3,5-triene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c11-9-2-1-8-10(13-9)12-7-3-5-14(8)6-4-7/h1-2,7H,3-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVLEOBVXSULGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1NC3=C2C=CC(=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201157608 | |
Record name | 7-Chloro-2,3,4,5-tetrahydro-1,4-ethano-1H-pyrido[2,3-b][1,4]diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201157608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638604-54-2 | |
Record name | 7-Chloro-2,3,4,5-tetrahydro-1,4-ethano-1H-pyrido[2,3-b][1,4]diazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638604-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2,3,4,5-tetrahydro-1,4-ethano-1H-pyrido[2,3-b][1,4]diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201157608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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